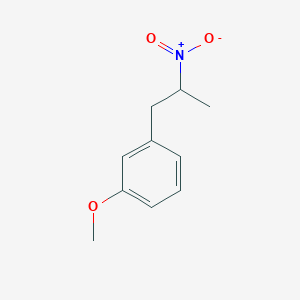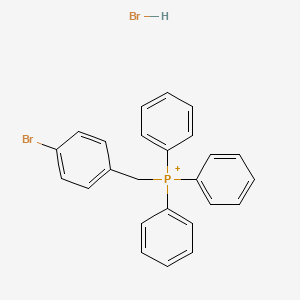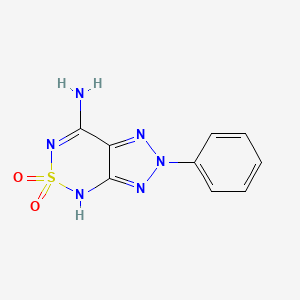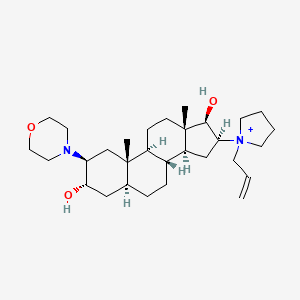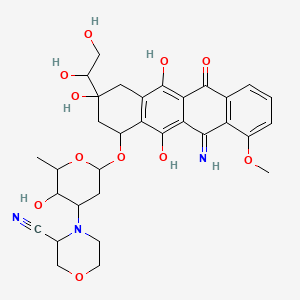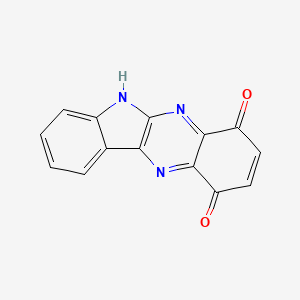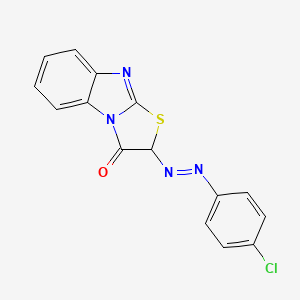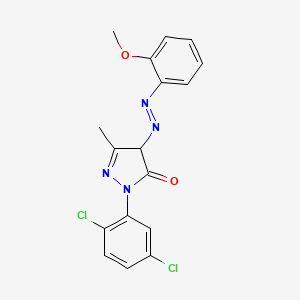
Benzenesulfonic acid, 3,3'-methylenebis(2-hydroxy-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) is an organosulfur compound with the molecular formula C15H16O8S2. This compound is characterized by the presence of two benzenesulfonic acid groups connected by a methylene bridge, with hydroxyl and methyl substituents on the benzene rings. It is a derivative of benzenesulfonic acid and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) typically involves the sulfonation of benzene derivatives. One common method is the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with formaldehyde under acidic conditions to form the methylene-bridged compound. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial reactors to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound with a single sulfonic acid group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.
Sulfanilic acid: Contains an amino group in place of the hydroxyl group.
Uniqueness
Benzenesulfonic acid, 3,3’-methylenebis(2-hydroxy-5-methyl-) is unique due to its methylene-bridged structure, which imparts distinct chemical properties and reactivity. The presence of two sulfonic acid groups and hydroxyl substituents enhances its solubility and makes it a versatile compound for various applications.
Propiedades
Número CAS |
7355-35-3 |
|---|---|
Fórmula molecular |
C15H16O8S2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2-hydroxy-5-methyl-3-sulfophenyl)methyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H16O8S2/c1-8-3-10(14(16)12(5-8)24(18,19)20)7-11-4-9(2)6-13(15(11)17)25(21,22)23/h3-6,16-17H,7H2,1-2H3,(H,18,19,20)(H,21,22,23) |
Clave InChI |
SKMUJIBAYVLJGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)CC2=C(C(=CC(=C2)C)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)


